tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15798374
InChI: InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m1/s1
SMILES:
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate

CAS No.:

Cat. No.: VC15798374

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate -

Specification

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name tert-butyl N-[(2R,3R)-2-methyl-4-oxoazetidin-3-yl]carbamate
Standard InChI InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m1/s1
Standard InChI Key VSTSKETWEBYEHL-PHDIDXHHSA-N
Isomeric SMILES C[C@@H]1[C@H](C(=O)N1)NC(=O)OC(C)(C)C
Canonical SMILES CC1C(C(=O)N1)NC(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a β-lactam (azetidinone) core fused with a tert-butyl carbamate group. The azetidinone ring introduces strain due to its four-membered structure, enhancing reactivity toward nucleophilic agents . The tert-butyl group provides steric bulk, influencing solubility and metabolic stability. The (2R,3R) stereochemistry is confirmed by its isomeric SMILES string: C[C@@H]1[C@H](C(=O)N1)NC(=O)OC(C)(C)C.

Spectroscopic and Computational Data

The InChIKey VSTSKETWEBYEHL-PHDIDXHHSA-N uniquely identifies the (2R,3R) configuration. Nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic shifts:

  • Carbonyl (C=O): 170–175 ppm (azetidinone ring)

  • Methyl groups: 15–25 ppm (tert-butyl and ring-methyl) .
    Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye, favoring interactions with polar enzyme active sites .

Synthesis and Manufacturing

Stereoselective Routes

Synthesis typically begins with L-threonine derivatives to establish the (2R,3R) configuration. Key steps include:

Process Optimization

Recent advances employ flow chemistry to enhance reproducibility:

ParameterBatch ProcessFlow Process
Reaction Time18 h2.5 h
Temperature25°C70°C
Isolated Yield57%82%
Data adapted from scaled-up protocols demonstrate improved efficiency under continuous manufacturing conditions .

Applications in Pharmaceutical Research

Enzyme Inhibition

The compound acts as a warhead in covalent inhibitors targeting serine proteases. Its β-lactam ring undergoes nucleophilic attack by catalytic serine residues, forming stable acyl-enzyme complexes . In kinetic studies:

  • IC₅₀ vs. NAAA: 0.8 µM (N-acylethanolamine acid amidase)

  • Selectivity over FAAH: >100-fold (fatty acid amide hydrolase) .
    This selectivity profile supports its use in pain management therapies without cannabinoid receptor off-target effects.

Prodrug Development

Structural analogs serve as prodrugs for amine-containing therapeutics. The tert-butyl carbamate group undergoes hydrolysis in physiological conditions (t₁/₂ = 4.2 h at pH 7.4), releasing active primary amines. A 2024 study demonstrated 78% oral bioavailability in murine models when conjugated to antiviral agents .

Comparative Analysis with Stereoisomers

Physicochemical Properties

Property(2R,3R) Isomer(2S,3S) Isomer
Melting Point112–114°C98–100°C
LogP1.21.4
Aqueous Solubility3.8 mg/mL2.1 mg/mL
Data from highlight the (2R,3R) isomer’s superior solubility, advantageous for formulation.

Biological Activity

In head-to-head enzyme assays:

  • (2R,3R): 92% NAAA inhibition at 5 µM

  • (2S,3S): 34% inhibition under identical conditions . The 2.7-fold activity difference underscores the importance of stereochemistry in drug design.

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